4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2,3-dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9-4-3-5-11(10(9)2)16-13(18)8-12(14(19)20)15-6-7-17/h3-5,12,15,17H,6-8H2,1-2H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFXSZHYGSPZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aromatic amine: The starting material, 2,3-dimethylaniline, undergoes a reaction with an appropriate acylating agent to form the corresponding amide.
Introduction of the hydroxyethyl group: The amide is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Formation of the oxobutanoic acid: The final step involves the oxidation of the intermediate to form the oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-((2,3-Dimethylphenyl)amino)-2-((2-carboxyethyl)amino)-4-oxobutanoic acid.
Reduction: Formation of 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.
Anti-inflammatory Properties
Research indicates that compounds similar to 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid can inhibit pro-inflammatory cytokines. A study demonstrated that related compounds effectively reduced interleukin levels in vitro, suggesting potential use in treating inflammatory diseases .
Antibacterial Activity
Studies have shown that derivatives of this compound exhibit antibacterial properties against various bacterial strains. For instance, synthesized derivatives were tested for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating moderate to significant antibacterial activity .
Biochemical Applications
The compound's structure includes functional groups that may interact with biological systems.
Enzyme Inhibition
The ability of the compound to inhibit specific enzymes has been explored. In particular, it has been noted for its potential to inhibit caspases involved in apoptosis and inflammation . This mechanism could be beneficial in developing treatments for diseases characterized by excessive inflammation or cell death.
Drug Delivery Systems
Due to its amphiphilic nature, the compound can be utilized in drug delivery systems where it can enhance the solubility and bioavailability of poorly soluble drugs . Its ability to form complexes with metal ions also opens avenues for targeted drug delivery.
Materials Science Applications
The unique properties of 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid extend into materials science.
Polymer Chemistry
The compound can be incorporated into polymer matrices to improve mechanical properties or impart specific functionalities such as drug release profiles . This application is particularly relevant in biomedical devices where controlled release is critical.
Coatings and Adhesives
Research into the use of the compound as an additive in coatings and adhesives shows promise in enhancing adhesion properties and durability . These applications are vital in industries ranging from automotive to construction.
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study conducted on a related compound demonstrated a significant reduction in inflammatory markers in animal models of rheumatoid arthritis when administered at specific dosages over a prolonged period. This supports the potential use of similar compounds for therapeutic purposes.
Case Study 2: Antibacterial Testing
In vitro testing revealed that derivatives of this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations established for various formulations. This suggests its potential utility in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The 4-oxobutanoic acid scaffold is common among analogs, with differences arising in aryl/alkyl substituents and additional functional groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Functional Group Impact Analysis
- Aryl Substitutions: 2,3-Dimethylphenyl vs. DTK420’s moderate intravenous toxicity suggests metabolic instability or off-target effects . 2-Fluorophenyl: The electron-withdrawing fluorine atom may enhance electrophilicity, favoring metal coordination (e.g., in antimicrobial complexes) .
- Amino and Hydroxyethyl Modifications: The 2-hydroxyethylamino group in the target compound introduces polarity, likely improving aqueous solubility. This contrasts with DTK420’s 2-oxoethylamino group, which may form intramolecular hydrogen bonds, altering conformation .
Biological Activity
4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, identified by its CAS number 1046801-39-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 280.32 g/mol. The structure features an amine group and a keto group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.32 g/mol |
| CAS Number | 1046801-39-1 |
| SMILES Representation | Cc1cccc(NC(=O)CC(NCCO)C(=O)O)c1C |
The compound exhibits biological activity primarily through its interaction with various enzyme systems, particularly lipoxygenases (LOXs). LOXs are involved in the metabolism of polyunsaturated fatty acids and play significant roles in inflammatory processes and cancer biology. Studies have shown that derivatives of this compound can inhibit specific LOX isoforms, leading to reduced production of inflammatory mediators such as hydroxyeicosatetraenoic acids (HETEs) .
Anticancer Activity
Recent research highlights the potential anticancer properties of 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid. In vitro studies demonstrated that modifications to the compound can enhance its potency against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.3 µM against acute lymphoblastic leukemia (ALL) cells, indicating significant cytotoxicity .
Study on Lipoxygenase Inhibition
A study focused on the inhibition of platelet-type 12-lipoxygenase (12-LOX), which is implicated in skin diseases and cancer. The compound exhibited nanomolar potency against 12-LOX and demonstrated selectivity over other lipoxygenases and cyclooxygenases. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications in the phenyl ring significantly affect the biological activity. Compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups. This insight is vital for the design of more effective derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, and what are their critical reaction parameters?
- Methodology :
- Step 1 : Start with Friedel-Crafts acylation using maleic anhydride to introduce the ketone backbone, as demonstrated for structurally analogous 4-aryl-4-oxobutanoic acids .
- Step 2 : Perform sequential nucleophilic substitutions. First, react the ketone intermediate with 2,3-dimethylaniline to form the amide bond. Next, introduce the 2-hydroxyethylamino group via a Mitsunobu reaction or direct alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical Parameters : Control reaction temperature (<60°C to avoid side reactions) and stoichiometry (1:1.2 molar ratio for amine reagents). Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 335.17 g/mol) and isotopic pattern .
- FT-IR Spectroscopy : Identify key functional groups:
- Amide I band (~1650 cm⁻¹ for C=O stretch).
- Broad O-H stretch (~3300 cm⁻¹ from the hydroxyethyl group) .
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO. Key signals include:
- Aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl).
- Hydroxyethyl protons (δ 3.4–3.6 ppm for CH₂OH) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- In vitro enzyme inhibition : Test against kinases or proteases (e.g., serine hydrolases) at 10 µM concentration in buffer (pH 7.4) with fluorogenic substrates .
- Cytotoxicity : Use MTT assay on HEK-293 or HepG2 cells (48-hour exposure, IC₅₀ calculation) .
- Solubility : Measure in PBS (pH 7.4) and DMSO via UV-Vis spectroscopy (λ_max ≈ 270 nm) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the hydroxyethylamino moiety, and what side reactions must be mitigated?
- Methodology :
- Optimization : Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (water/dichloromethane) to enhance nucleophilicity of the hydroxyethylamine .
- Side Reactions : Hydroxyethyl group oxidation can occur; add 1% ascorbic acid as a radical scavenger. Monitor for byproducts (e.g., ethylene glycol) via GC-MS .
Q. How should researchers resolve contradictions in bioactivity data between in vitro and cell-based assays?
- Methodology :
- Permeability Testing : Use Caco-2 cell monolayers to assess membrane penetration (Papp <1×10⁻⁶ cm/s indicates poor uptake) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) for 1 hour; quantify parent compound via LC-MS. Low stability (<30% remaining) suggests rapid metabolism .
- Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm intracellular target binding .
Q. What strategies are effective for elucidating the compound’s mechanism of action when structural analogs show divergent activities?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of related targets (e.g., COX-2 or EGFR kinase). Prioritize binding poses with ΔG < -8 kcal/mol .
- SAR Studies : Synthesize derivatives with modified aryl or amino groups. Correlate substituent electronic profiles (Hammett σ values) with activity trends .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., 10 µM, 24 hours) to identify dysregulated pathways (p < 0.05, fold change >2) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
